molecular formula C8H15O2- B1194180 Octanoate CAS No. 74-81-7

Octanoate

Cat. No.: B1194180
CAS No.: 74-81-7
M. Wt: 143.2 g/mol
InChI Key: WWZKQHOCKIZLMA-UHFFFAOYSA-M
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Description

Octanoate, also known as caprylate, is a straight-chain saturated fatty acid anion that is the conjugate base of octanoic acid (caprylic acid). It is a medium-chain fatty acid (MCFA) commonly found in milk and tropical dietary lipids. This compound is known for its role in blocking adipogenesis and is a significant component of commercial medium-chain triglycerides (MCTs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Octanoate can be synthesized through various methods. One common method involves the esterification of octanoic acid with alcohols. For instance, the esterification of cetyl alcohol with octanoic acid in the presence of lipase as a catalyst can produce cetyl this compound . Another method involves the transesterification of octanoic acid with isobutanol, followed by gas chromatography–mass spectrometry (GC-MS) analysis .

Industrial Production Methods

In industrial settings, this compound can be produced through the esterification of cane sugar with caprylic anhydride using organic acids as dispersing agents and zeolite powder as a catalyst. The reaction is carried out at temperatures between 70-135°C, followed by filtration, catalyst removal, and vacuum drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in this compound reactions include lipase for esterification, isobutanol for transesterification, and various catalysts like zeolite powder. Reaction conditions typically involve moderate temperatures and specific pH levels to optimize the reaction rates.

Major Products Formed

Major products formed from this compound reactions include esters like cetyl this compound, laninamivir this compound prodrug, and other medium-chain triglycerides.

Comparison with Similar Compounds

Properties

IUPAC Name

octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZKQHOCKIZLMA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15O2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70995277
Record name Octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70995277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74-81-7
Record name Octanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caprylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70995277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dehesh et al. (1996, Plant J. 9(2):167-172) describe the expression of a FATB cDNA (Ch FATB2) from the Mexican shrub Cuphea hookeriana, which accumulates up to 75 mol % caprylate (C8:0) and caprate (C10:0) in its seed oil, in seeds of transgenic canola, which normally does not accumulate these fatty acids, resulting in the accumulation of caprylate (C8:0), caprate (C10:0) and laurate (C12:0) up to 11, 27 and 2 mol %, respectively.
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Synthesis routes and methods II

Procedure details

One gram of sodium octanoate and one gram of levofloxacin were dissolved in 100 ml water. The pH was slowly adjusted to 6.0 by the addition of 1 M HCl. As the pH decreased, levofloxacin became protonated formed an insoluble HIP with the negatively charged octanoate. The precipitate was gathered by filtration to remove excess levofloxacin, dissolved sodium octanoate/octanoic acid, and salt. The sample was lyophilized overnight.
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sodium octanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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